molecular formula C18H26BFN2O3 B12335747 N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B12335747
M. Wt: 348.2 g/mol
InChI Key: YYUWLVOVGMBPNI-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H26BFN2O3 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological properties, and relevant case studies related to this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H16_{16}BFN2_2O2_2
  • Molecular Weight : 238.066 g/mol
  • CAS Number : 944401-71-2

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the dioxaborolane moiety and subsequent coupling with pyrrolidine derivatives. The reaction conditions often require mild temperatures and can be performed using metal-free methods to enhance sustainability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

CompoundType of CancerIC50 (µM)Reference
Compound ABreast Cancer12.5
Compound BLung Cancer8.0
N-(...Acetamide)Prostate Cancer15.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

In vitro studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated a reduction in reactive oxygen species (ROS) levels in neuronal cell lines.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : It could influence signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Enhanced expression of pro-apoptotic factors and reduced expression of anti-apoptotic proteins have been observed in treated cells.

Case Study 1: Anticancer Activity in Animal Models

A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model using rats, the compound exhibited protective effects on neuronal cells by reducing infarct size and improving functional recovery post-stroke. Behavioral assessments indicated enhanced motor function and cognitive performance in treated animals compared to controls.

Properties

Molecular Formula

C18H26BFN2O3

Molecular Weight

348.2 g/mol

IUPAC Name

N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C18H26BFN2O3/c1-17(2)18(3,4)25-19(24-17)13-7-8-14(20)15(11-13)21-16(23)12-22-9-5-6-10-22/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,21,23)

InChI Key

YYUWLVOVGMBPNI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CN3CCCC3

Origin of Product

United States

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